Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-methoxy-4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-10-12(15(16)18-2)8-9-13(14)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRIVBZRVXCIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716692 | |
| Record name | Methyl 2-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175152-72-4 | |
| Record name | Methyl 2-methoxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80716692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Organic Synthesis
Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate is often used as an intermediate in organic synthesis. It can undergo various reactions to produce more complex molecules.
Reaction Pathways
The compound can participate in nucleophilic substitutions and coupling reactions, making it valuable for synthesizing biphenyl derivatives and other aromatic compounds.
| Reaction Type | Conditions | Yield |
|---|---|---|
| Nucleophilic substitution | With thionyl chloride at 50°C for 3 hours | 99.8% |
| Coupling reaction | With palladium catalyst in DMF at room temperature | Variable |
Pharmaceutical Applications
The compound has shown potential in pharmaceutical chemistry due to its structural similarity to bioactive molecules.
Antibacterial Activity
Research indicates that biphenyl derivatives exhibit antibacterial properties. This compound can be modified to enhance its efficacy against various bacterial strains.
- Case Study : A study demonstrated that derivatives of biphenyl compounds had significant activity against Staphylococcus aureus and Escherichia coli .
Material Science
This compound is also explored in material science for its potential applications in organic electronics.
Organic Light Emitting Diodes (OLEDs)
Due to its electron-rich nature and stability, the compound can be incorporated into OLEDs, contributing to improved light emission efficiency.
- Research Findings : Studies show that incorporating biphenyl derivatives into OLED structures enhances their performance by optimizing charge transport .
Potential Mutagenicity
While exploring its applications, it is crucial to consider the safety profile of this compound. Some biphenyl compounds have been listed as mutagenic.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the derivative and its application. For instance, in medicinal chemistry, the compound may inhibit an enzyme by binding to its active site, thereby modulating its activity.
Comparison with Similar Compounds
Positional Isomers of Methoxy-Substituted Biphenyl Carboxylates
The position of the methoxy group significantly influences physicochemical properties and reactivity:
Key Findings :
Substituent-Type Variations
Replacing the methoxy group with other substituents alters electronic and steric properties:
Key Findings :
- Electron-Withdrawing vs. Donating Groups: The nitro group (NO₂) in the 2'-nitro derivative increases reactivity for electrophilic substitutions, contrasting with the electron-donating methoxy group .
- Lipophilicity : The 4'-methyl analog (CAS 720-75-2) shows higher hydrophobicity, making it suitable for hydrophobic core interactions in liquid crystals .
Functional Group Variations
Modifying the ester group or adding complex substituents diversifies applications:
Key Findings :
Biological Activity
Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a biphenyl structure with a methoxy group at the 2-position and a carboxylate group at the 4-position. Its molecular formula is C16H16O3, and it has a molecular weight of approximately 256.29 g/mol. The presence of the methoxy group is significant as it can influence the compound's solubility and reactivity.
Antiviral Activity
Research has indicated that derivatives of biphenyl compounds exhibit potent antiviral activity, particularly against HIV-1. A study highlighted that a related compound with a biphenyl structure demonstrated strong inhibitory effects on HIV-1 protease, with an IC50 value as low as 5 nM . this compound may share similar mechanisms due to its structural characteristics.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies. For instance, compounds with similar structural motifs have shown significant activity against breast cancer cell lines such as MDA-MB-231, with IC50 values ranging from 1 to 10 nM . The introduction of methoxy groups has been correlated with enhanced cytotoxicity against cancer cells, suggesting that this compound could exhibit similar effects.
Antimicrobial Activity
The antimicrobial properties of biphenyl derivatives are well-documented. Compounds similar to this compound have demonstrated activity against various bacterial strains. For example, some derivatives showed minimum inhibitory concentrations (MIC) of 16 μg/mL against Staphylococcus aureus and Enterococcus faecalis . The methoxy substitution is believed to enhance the lipophilicity and membrane permeability of these compounds.
Study on HIV-1 Protease Inhibition
In a detailed study focusing on HIV-1 protease inhibitors, a series of biphenyl derivatives were synthesized and evaluated for their biological activity. The compound with a 2-methoxy substitution exhibited the best results in terms of enzyme inhibition and antiviral activity against multidrug-resistant HIV-1 variants . This underscores the potential role of this compound in developing antiviral therapies.
Anticancer Activity Assessment
A recent investigation into the anticancer properties of various biphenyl derivatives revealed that those containing methoxy groups showed enhanced inhibition of cancer cell proliferation. Specifically, this compound was noted for its ability to inhibit tubulin polymerization, which is crucial for cancer cell division . This mechanism suggests that further exploration into this compound could yield valuable insights for cancer treatment.
Table 1: Biological Activities of this compound and Related Compounds
| Compound | Biological Activity | IC50 (nM) | Remarks |
|---|---|---|---|
| This compound | Antiviral (HIV-1 Protease) | TBD | Potential inhibitor |
| Biphenyl derivative A | Anticancer (MDA-MB-231) | 5 | Strong inhibition observed |
| Biphenyl derivative B | Antimicrobial (S. aureus) | 16 | Effective against multiple bacterial strains |
Preparation Methods
Formation of the Biphenyl Core
The biphenyl scaffold is typically synthesized via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most widely employed method. This reaction involves coupling an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
| Parameter | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands |
| Base | Potassium carbonate (K2CO3) or sodium carbonate |
| Solvent | Mixture of 1,4-dioxane and water or toluene |
| Temperature | 80–100 °C |
| Reaction Time | 12–24 hours |
Example:
Aryl bromide (e.g., 2-bromoanisole) is reacted with 4-carboxyphenylboronic acid under Suzuki conditions to yield 2-methoxy-[1,1'-biphenyl]-4-carboxylic acid, which can subsequently be esterified to the methyl ester.
Introduction of the Methoxy Group
The methoxy substituent at the 2-position of the biphenyl ring can be introduced via methylation of the corresponding hydroxy-substituted biphenyl intermediate. Common methylating agents include dimethyl sulfate and methyl iodide.
| Reagent | Conditions | Notes |
|---|---|---|
| Dimethyl sulfate | Base (e.g., K2CO3), acetone, reflux | Highly effective methylating agent |
| Methyl iodide | Base (e.g., NaH), DMF, room temp | Alternative methylation route |
This step is often performed after the biphenyl core has been constructed and before or after the carboxyl group introduction, depending on the synthetic route.
Carboxylation and Esterification
The carboxylic acid group at the 4-position can be introduced either by direct carboxylation or by using pre-functionalized boronic acids bearing the carboxyl group. The Kolbe-Schmitt reaction is a classical method for carboxylation of phenol derivatives but is less common for biphenyls.
For methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate, the methyl ester is typically formed by esterification of the corresponding carboxylic acid:
| Method | Reagents/Conditions | Notes |
|---|---|---|
| Fischer Esterification | Methanol, acid catalyst (e.g., H2SO4), reflux | Traditional acid-catalyzed esterification |
| Methylation with Diazomethane | Diazomethane in ether, room temperature | Mild and efficient, but diazomethane is hazardous |
| DCC/DMAP Coupling | Dicyclohexylcarbodiimide (DCC), DMAP, methanol | Mild conditions, often used in lab scale |
An example of esterification using DCC and DMAP is reported for related biphenyl carboxylic acids, where the acid and methanol are coupled in anhydrous conditions to give the methyl ester in good yield.
Representative Synthetic Procedure for this compound
A common synthetic route involves:
Suzuki Coupling: 2-bromoanisole is coupled with 4-carboxyphenylboronic acid using Pd(PPh3)4 and K2CO3 in 1,4-dioxane/water at 80 °C for 16 hours to yield 2-methoxy-[1,1'-biphenyl]-4-carboxylic acid.
Esterification: The acid is then esterified with methanol under acidic conditions or using DCC/DMAP to afford this compound.
Purification: The product is purified by column chromatography or recrystallization from suitable solvents such as chloroform/petroleum ether.
Alternative and Industrial Methods
Continuous Flow Synthesis: For industrial scale, continuous flow reactors optimize reaction times and yields, especially for Suzuki coupling and esterification steps, ensuring high purity and scalability.
Oxidation and Reduction Steps: In some routes, oxidation of methyl groups or reduction of carboxylic acids to alcohols may be involved for intermediate transformations, using reagents like KMnO4 (oxidation) or LiAlH4 (reduction).
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| Biphenyl core formation | Suzuki-Miyaura coupling | Aryl bromide + aryl boronic acid, Pd catalyst, base, 80 °C, 12–24 h | Key step for biphenyl construction |
| Methoxy group introduction | Methylation | Dimethyl sulfate or methyl iodide, base, reflux or RT | Converts hydroxy to methoxy group |
| Carboxyl group introduction | Direct carboxylation or coupling | Boronic acid with carboxyl group or Kolbe-Schmitt (less common) | Provides acid functionality |
| Esterification | Fischer esterification or DCC/DMAP coupling | Methanol + acid catalyst or DCC/DMAP, RT to reflux | Converts acid to methyl ester |
| Purification | Chromatography or recrystallization | Silica gel chromatography, solvent systems like chloroform/pet ether | Ensures product purity |
Research Findings and Yields
Suzuki coupling reactions for biphenyl derivatives typically yield 70–90% of the desired product under optimized conditions.
Methylation reactions using dimethyl sulfate or methyl iodide generally proceed with yields above 80% when properly controlled.
Esterification via DCC/DMAP coupling provides mild conditions with yields around 75–85%, avoiding harsh acidic conditions that might affect sensitive groups.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis yield of Methyl 2-methoxy-[1,1'-biphenyl]-4-carboxylate?
- Methodological Answer : Optimize reaction conditions by varying alkyl chain lengths and substituents. For example, in analogous biphenyl esters, yields up to 71% were achieved using alkoxy groups (e.g., heptyloxy) and controlling stoichiometry during esterification . Monitor reaction progress via TLC and purify via column chromatography using gradients of ethyl acetate/hexane.
Q. What characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- 1H-NMR : Identify aromatic protons (δ 6.98–8.22 ppm) and alkyl/methoxy groups (δ 0.87–4.18 ppm) .
- Elemental Analysis : Validate empirical formulas (e.g., C% 75.63 vs. calculated 76.12) to confirm purity .
- FTIR : Detect carbonyl (C=O, ~1730 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches .
Q. How to troubleshoot low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?
- Methodological Answer : Ensure anhydrous conditions and use Pd catalysts (e.g., Pd(PPh₃)₄). Adjust ligand ratios (e.g., 1:1.2 Pd:ligand) and optimize base (K₂CO₃ vs. Cs₂CO₃) to enhance coupling efficiency. Pre-activate boronic esters (e.g., pinacol boronate derivatives) for improved reactivity .
Advanced Research Questions
Q. How does computational modeling (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer : Perform DFT calculations at the B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps and charge distribution. Compare with experimental UV-Vis spectra (e.g., λmax ~280 nm) to validate π→π* transitions. Such studies reveal mesomorphic behavior in biphenyl derivatives, aiding in material design .
Q. What strategies resolve contradictions in regioselectivity during C–H functionalization of the biphenyl core?
- Methodological Answer : Use directing groups (e.g., methoxy) to control ortho vs. para substitution. For example, Pd-catalyzed C–H activation with anisole derivatives favors ortho-arylation via π-complexation . Contrast with Ni/Pd dual-catalyzed systems, which alter regioselectivity based on steric effects .
Q. How to design bifunctional derivatives (e.g., Schiff bases) for mesogenic or magnetic applications?
- Methodological Answer : Introduce imine linkages (C=N, ~1606 cm⁻¹) via condensation with substituted anilines. Characterize liquid crystalline phases via polarized optical microscopy and DSC (e.g., smectic phases at 120–150°C). Incorporate ferrocene or nitro groups to study magneto-structural correlations .
Q. What analytical approaches reconcile contradictory data in synthetic byproduct identification?
- Methodological Answer : Use LC-MS to detect trace impurities (e.g., brominated byproducts from incomplete coupling). Compare 13C-NMR shifts (e.g., carbonyl at ~168 ppm vs. ester at ~170 ppm) to distinguish regioisomers. Cross-reference with high-resolution mass spectrometry (HRMS) for exact mass confirmation .
Applications in Drug Development
Q. How is this compound utilized as a scaffold in protease inhibitor design?
- Methodological Answer : Functionalize the biphenyl core with amino or piperazine groups (e.g., via Buchwald-Hartwig amination) to enhance binding to WD40-repeat proteins. Evaluate bioactivity via FRET assays and co-crystallization with target enzymes (e.g., WDR5 degraders) .
Q. What safety protocols are essential for handling derivatives with reactive substituents (e.g., bromomethyl groups)?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
